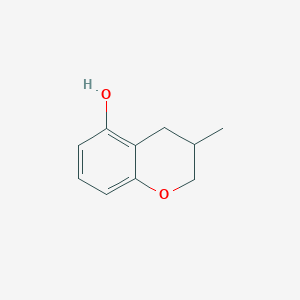

3-methyl-3,4-dihydro-2H-chromen-5-ol

Description

Properties

Molecular Formula |

C10H12O2 |

|---|---|

Molecular Weight |

164.20 g/mol |

IUPAC Name |

3-methyl-3,4-dihydro-2H-chromen-5-ol |

InChI |

InChI=1S/C10H12O2/c1-7-5-8-9(11)3-2-4-10(8)12-6-7/h2-4,7,11H,5-6H2,1H3 |

InChI Key |

QECXQPHWKYYYIX-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC2=C(C=CC=C2OC1)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural or functional similarities with 3-methyl-3,4-dihydro-2H-chromen-5-ol:

Structural Analysis

- Chromene vs. Benzothiadiazine : The target compound’s chromene core lacks the sulfur-containing benzothiadiazine ring of the AMPA-PAM analogue, which may reduce its ability to bind allosteric sites on glutamate receptors .

- The methyl group at C3 is shared with the benzothiadiazine derivative, suggesting steric stabilization of the dihydro ring .

Pharmacological Activity

- AMPA Receptor Modulation : The benzothiadiazine derivative demonstrates significant AMPA-PAM activity, attributed to its 3-furanyl and chloro substituents, which enhance receptor binding . In contrast, the target compound’s activity remains unconfirmed but may share mechanistic similarities due to the dihydro ring and methyl group.

- Stereochemical Stability : Unlike the benzothiadiazine compound, which rapidly racemizes in physiological conditions, this compound’s stereochemical stability (if fixed) could offer pharmacokinetic advantages .

Physicochemical Properties

- Solubility and Reactivity: The hydroxyl group in the target compound increases hydrophilicity compared to the methoxy group in 5-methoxy-3-chromanone, which may improve aqueous solubility but reduce blood-brain barrier penetration .

- Synthetic Accessibility : 8-Nitro-2H-chromen-5-ol is synthesized via trifluoroethylacetic acid-mediated nitration, a route that could be adapted for the target compound with modifications .

Preparation Methods

Horner-Wadsworth-Emmons Olefination for Chromanone Intermediates

The Horner-Wadsworth-Emmons (HWE) reaction has been adapted for constructing the chromanone core of related structures, which can be functionalized to yield this compound. In a study by, 3-diethoxyphosphorylchroman-2-ones were synthesized via a three-step sequence involving O-methylation of ethyl 2-diethoxyphosphoryl-3-oxoalkanoates, followed by reaction with phenols. The resulting intermediates underwent Michael addition with Grignard reagents to install substituents at position 4. While this method targeted cytotoxic chromanones, analogous steps could be modified to introduce a hydroxyl group at position 5. For instance, substituting phenols with resorcinol derivatives during the cyclization phase may enable hydroxylation at the desired position.

Alkylation-Cyclization Cascades in Alcoholic Solvents

A patent by describes an improved process for synthesizing methyl 4-methyl-3,4-dihydro-2H-pyran-5-carboxylate, which shares structural similarities with the target compound. The protocol involves alkylating 1-bromo-3-chloropropane with methyl acetoacetate in methanol, followed by O-alkylation using sodium methoxide. Although this method produces a pyran derivative, replacing methyl acetoacetate with a substituted resorcinol analog could direct cyclization toward the chromenol scaffold. The patent reports yields of 188–250 g per batch under reflux conditions (70°C, 6–12 hours), emphasizing the importance of fractional distillation for purifying the final product.

Catalytic Methods for Enhanced Regioselectivity

Base-Catalyzed Cyclization Under Nitrogen Atmosphere

The alkylation-cyclization approach in utilizes sodium methoxide as a base, which simultaneously deprotonates phenolic hydroxyl groups and facilitates nucleophilic attack. In a hypothetical adaptation for this compound, resorcinol could react with 1-bromo-3-chloropropane in methanol under nitrogen, followed by intramolecular cyclization. Key parameters include:

Visible-Light-Induced Cyclization/Substitution Cascades

A metal-free protocol from employs visible light to drive cyclization/substitution reactions between alkynes and diselenides. While this method was used to synthesize selenated chromenones, replacing diselenides with water or alcohols could enable hydroxylation at position 5. For example, irradiating a mixture of alkyne-tethered cyclohexadienones and water in chlorobenzene at 40°C under 25W LEDs produced hydroxy-functionalized chromenones in 73–88% yields. Adapting this photochemical strategy could bypass traditional acid- or base-mediated cyclization, reducing byproduct formation.

Innovative Techniques for Functionalization and Purification

Fractional Distillation and Column Chromatography

Purification remains a critical challenge due to the structural similarity of dihydrochromenol byproducts. The patent in achieved 90% purity via fractional distillation, while relied on silica gel chromatography with ethyl acetate/hexane gradients. For hydroxylated derivatives like this compound, polar solvents such as ethyl acetate may improve separation during column chromatography.

Comparative Analysis of Synthetic Routes

Yield and Scalability

The photochemical method offers the highest yields and purity, albeit requiring specialized equipment. Classical alkylation balances scalability and cost-effectiveness, making it suitable for industrial applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.